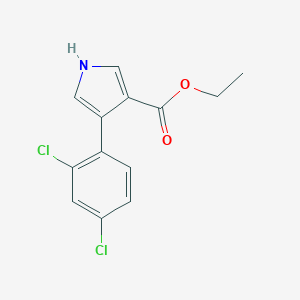

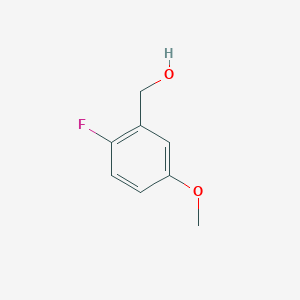

2-氟-5-甲氧基苄醇

描述

2-Fluoro-5-methoxybenzyl alcohol is a chemical compound with potential interest in various fields such as organic chemistry and medicinal chemistry. While specific studies on this compound are limited, its structural analogs and derivatives have been explored for various applications, including pharmaceuticals, material science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 2-Fluoro-5-methoxybenzyl alcohol involves multiple steps, including bromination, alkylation, and the introduction of methoxy and fluoro groups. Typically, starting from simpler benzyl alcohols or benzaldehydes, the compound can be synthesized by incorporating fluorine and methoxy groups in specific positions on the benzene ring, followed by reduction processes to obtain the benzyl alcohol structure (A. Ivashchenko et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Fluoro-5-methoxybenzyl alcohol, as determined by X-ray crystallography, reveals a complex interplay of intramolecular and intermolecular forces. These structures often exhibit hydrogen bonding, π-π stacking, and other non-covalent interactions that influence their physical and chemical properties. Crystal structure analysis provides valuable insights into the arrangement of fluorine and methoxy groups relative to the benzyl alcohol framework (Wen Yang et al., 2007).

科学研究应用

醇羟基的保护和脱保护:

- Oikawa、Yoshioka 和 Yonemitsu(1982 年)证明了使用 CH2Cl2-H2O 中的 DDQ 在室温下有效去除醇的甲氧基苄基保护基团。该方法保留了其他常见的保护基团和官能团,表明甲氧基苄基基团在合成化学中的特异性和效用(Oikawa、Yoshioka 和 Yonemitsu,1982)。

外周苯二氮卓受体的放射性配体:

- 张等人(2003 年)合成并评估了放射性配体,包括 2-氟甲基-5-甲氧基苄基衍生物,用于外周苯二氮卓受体。这些化合物用于绘制大脑中这些受体的分布,展示了它们在神经影像学中以及在神经系统疾病研究中的潜在应用(张等人,2003)。

有机合成中的光催化氧化:

- 东本等人(2009 年)探索了苄醇衍生物(包括 4-甲氧基苄醇)在 O2 氛围下使用 TiO2 光催化剂光催化氧化为相应醛。该方法在紫外光和可见光下均有效,对绿色化学和有机合成具有重要意义(东本等人,2009)。

抗氧化性能:

- 渡边等人(2012 年)在基于细胞的测定中研究了从太平洋牡蛎中分离出的 3,5-二羟基-4-甲氧基苄醇的抗氧化性能。该化合物显示出显着的抗氧化应激作用,表明在预防和治疗涉及氧化过程的肝病中具有潜在应用(渡边等人,2012)。

酶底物特异性:

- Guillén、Martínez 和 Martínez(1992 年)研究了来自平菇的芳基醇氧化酶的底物特异性。他们发现甲氧基苄醇对该酶表现出活性,这对于理解木质素降解中的酶促反应非常重要(Guillén、Martínez 和 Martínez,1992)。

新型保护基团的开发:

- Crich、Li 和 Shirai(2009 年)引入了一种新的苄基醚型醇保护基,包括 3-氟苄基衍生物,证明了其在复杂分子合成中的应用(Crich、Li 和 Shirai,2009)。

安全和危害

“2-Fluoro-5-methoxybenzyl alcohol” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and wear chemical impermeable gloves .

作用机制

- Conversion to Alkyl Halide : When 2-Fluoro-5-methoxybenzyl alcohol reacts with a hydrogen halide (e.g., HCl, HBr, or HI), it undergoes substitution, producing an alkyl halide and water. The reaction is acid-catalyzed .

- S N 2 Mechanism : Primary alcohols and methanol react via an S N 2 mechanism under acidic conditions. The acid protonates the alcohol, allowing the halide ion to displace a water molecule from carbon, resulting in the formation of an alkyl halide .

Mode of Action

属性

IUPAC Name |

(2-fluoro-5-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGQGAKXUDFXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630275 | |

| Record name | (2-Fluoro-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methoxybenzyl alcohol | |

CAS RN |

161643-29-4 | |

| Record name | (2-Fluoro-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

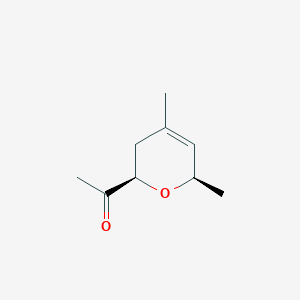

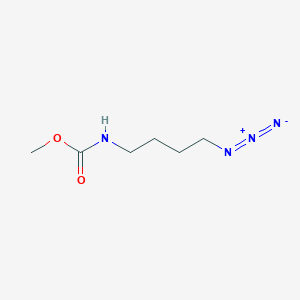

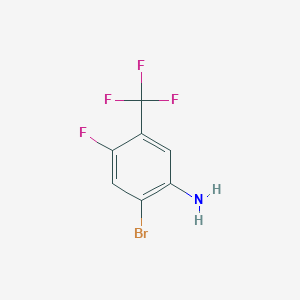

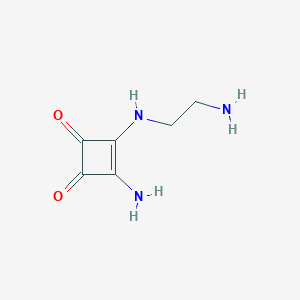

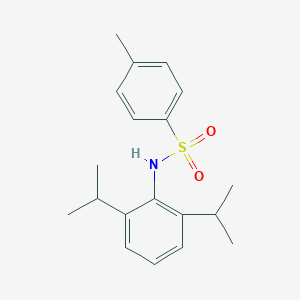

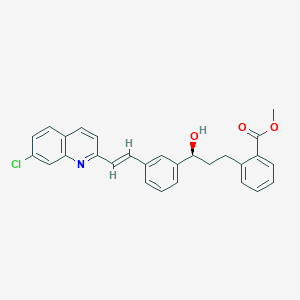

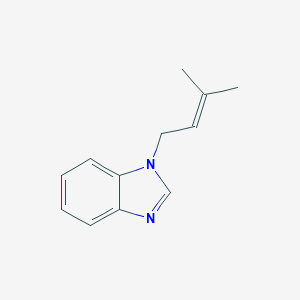

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B63046.png)

![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)

![1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone](/img/structure/B63065.png)

![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)